5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4(1h,3h)-dione
CAS No.: 23935-66-2
Cat. No.: VC7961346
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23935-66-2 |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 5-(2-hydroxyethyl)-6-methyl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H10N2O3/c1-4-5(2-3-10)6(11)9-7(12)8-4/h10H,2-3H2,1H3,(H2,8,9,11,12) |
| Standard InChI Key | NMUGRVBBAFKNPN-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)NC(=O)N1)CCO |
| Canonical SMILES | CC1=C(C(=O)NC(=O)N1)CCO |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Registry Information
The compound is systematically named 5-(2-hydroxyethyl)-6-methylpyrimidine-2,4(1H,3H)-dione, adhering to IUPAC conventions. Alternative designations include:
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5-(2-Hydroxyethyl)-6-methyl-2,4(1H,3H)-pyrimidinedione (ACD/IUPAC Name)
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1,2,3,4-Tetrahydro-5-(2-hydroxyethyl)-6-methyl-2,4-dioxopyrimidine
Its registry numbers (CAS 23935-66-2, 24028-46-4; ChemSpider ID 237244) confirm its inclusion in major chemical databases . The presence of multiple CAS numbers may reflect distinct synthetic pathways or registration contexts, though structural equivalence is maintained.
Molecular and Structural Data
The compound’s molecular framework consists of a pyrimidine ring with:
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Two ketone groups at positions 2 and 4 (dione configuration)
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A methyl group at position 6
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A 2-hydroxyethyl substituent at position 5
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Average molecular mass | 170.168 g/mol |
| Monoisotopic mass | 170.069142 g/mol |
The planar structure facilitates hydrogen bonding via hydroxyl and carbonyl groups, influencing solubility and reactivity .
Synthesis and Manufacturing
Synthetic Pathway
A validated synthesis route involves alkylation of 2-thio-5-(2-hydroxyethyl)-6-methyluracil (CAS 21585-16-0) using methyl iodide () under basic conditions :
Reaction Steps:
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Deprotonation: Sodium hydride () deprotonates the thiol group in -dimethylformamide (DMF) solvent.
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Alkylation: Methyl iodide reacts with the thiolate intermediate, substituting sulfur with a methyl group.
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Workup: Precipitation with water yields the product, purified via washes with isopropyl alcohol and petroleum ether.
Reaction Equation:
Yield: 64% after purification .
Optimization and Scalability
The use of DMF as a polar aprotic solvent enhances reaction kinetics by stabilizing ionic intermediates. Temperature control at 30°C minimizes side reactions, while stoichiometric ensures complete deprotonation. Scalability is feasible, though solvent recovery and iodide byproduct management require industrial adaptation.
Physicochemical Properties
Experimental and Predicted Data
While experimental data on melting point, solubility, and stability are absent in available sources, computational predictions suggest:
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Hydrophilicity: Moderate, due to hydroxyl and carbonyl groups.
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pKa: Estimated 9–11 for the hydroxyl group, based on analogous pyrimidines.
The compound’s solid state at room temperature is inferred from synthesis protocols .
Applications and Research Significance
Pharmaceutical Research
The compound is tagged for antibiotic and antiviral research, though specific mechanisms remain undisclosed . Its structural similarity to uracil derivatives suggests potential as a nucleobase analog or enzyme inhibitor.
Chemical Intermediate
As a pyrimidine derivative, it serves as a precursor for:
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Functionalized heterocycles: Via hydroxyl or ketone group modifications.
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Coordination complexes: Potential ligand for metal ions in catalytic systems.
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